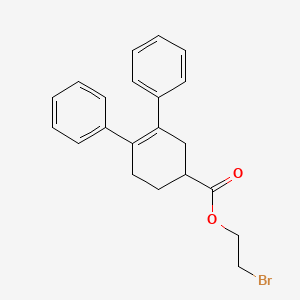![molecular formula C28H29Br B14513020 4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl CAS No. 62856-13-7](/img/structure/B14513020.png)
4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl is an organic compound with the molecular formula C22H23Br. This compound is characterized by the presence of a bromine atom and an ethynyl group attached to a biphenyl structure, which is further substituted with an octylphenyl group. It is a member of the biphenyl family, known for its applications in various fields including material science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl typically involves a multi-step process. One common method starts with the bromination of biphenyl to introduce the bromine atom. This is followed by a Sonogashira coupling reaction, where the ethynyl group is introduced using a palladium catalyst and copper co-catalyst in the presence of a base such as triethylamine. The final step involves the attachment of the octylphenyl group through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in the presence of bases like triethylamine.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted biphenyl derivatives.
Coupling Reactions: Products include extended conjugated systems or polymers.
Oxidation and Reduction Reactions: Products include quinones or alkanes, respectively
Scientific Research Applications
4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl has several applications in scientific research:
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Industrial Applications: Used in the production of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and catalysis .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-ethynylbiphenyl: Lacks the octylphenyl group, making it less hydrophobic and potentially less versatile in certain applications.
4-Bromo-4’-hydroxybiphenyl: Contains a hydroxyl group instead of an ethynyl group, leading to different reactivity and applications.
1-Bromo-4-ethynylbenzene: A simpler structure with only one benzene ring, used in different contexts compared to the biphenyl derivative
Uniqueness
4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl is unique due to the presence of the octylphenyl group, which imparts hydrophobicity and enhances its solubility in non-polar solvents. This makes it particularly useful in the development of organic electronic materials where solubility and processability are crucial .
Properties
CAS No. |
62856-13-7 |
|---|---|
Molecular Formula |
C28H29Br |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
1-bromo-4-[4-[2-(4-octylphenyl)ethynyl]phenyl]benzene |
InChI |
InChI=1S/C28H29Br/c1-2-3-4-5-6-7-8-23-9-11-24(12-10-23)13-14-25-15-17-26(18-16-25)27-19-21-28(29)22-20-27/h9-12,15-22H,2-8H2,1H3 |
InChI Key |
PJOIBMKTHYJDGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



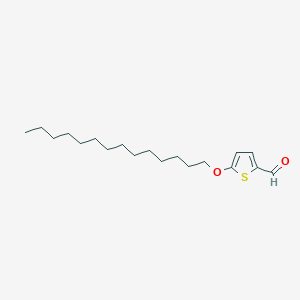
![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
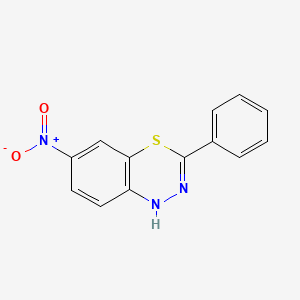
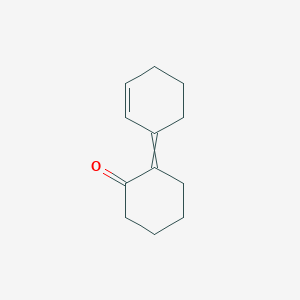
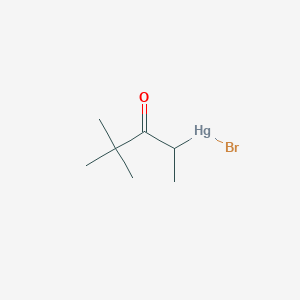
![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
![2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14512966.png)
![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)
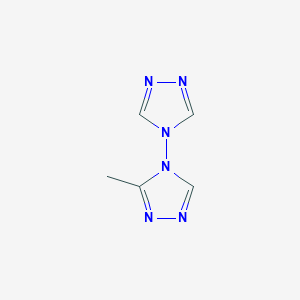
![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)
![Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate](/img/structure/B14513002.png)
